molecular formula C16H16ClNO5S B024310 p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid CAS No. 33924-53-7

p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid

Cat. No.: B024310
CAS No.: 33924-53-7
M. Wt: 369.8 g/mol
InChI Key: PTQOLPXVAGTTDK-UHFFFAOYSA-N
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Description

p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic acid (CAS: 33924-53-7) is a fine chemical with the molecular formula C₁₆H₁₆ClNO₅S and a molecular weight of 369.82 g/mol . It features a benzenesulfonic acid core substituted with a 2-[(5-chloro-2-methoxybenzoyl)amino]ethyl group. This compound is synthesized through a multi-step process starting from salicylic acid, involving chlorination, methylation, and condensation reactions . It is primarily used as a pharmaceutical intermediate, with applications in drug development and process chemistry. The compound is supplied at ≥98% purity and is integral to the synthesis of hypoglycemic agents like glyburide, where it serves as a precursor or impurity .

Properties

IUPAC Name

4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-23-15-7-4-12(17)10-14(15)16(19)18-9-8-11-2-5-13(6-3-11)24(20,21)22/h2-7,10H,8-9H2,1H3,(H,18,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQOLPXVAGTTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434720
Record name 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33924-53-7
Record name 4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33924-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Chloro-2-methoxybenzoic Acid

The starting material, 5-chlorosalicylic acid , is methylated using dimethyl sulfate under alkaline conditions. For example, treatment with aqueous NaOH and dimethyl sulfate in acetone at reflux yields methyl 5-chloro-2-methoxybenzoate (66% yield). Subsequent hydrolysis with HCl or saponification provides the free acid:

5-Chlorosalicylic acid(CH3O)2SO2,NaOHMethyl 5-chloro-2-methoxybenzoateHCl5-Chloro-2-methoxybenzoic acid\text{5-Chlorosalicylic acid} \xrightarrow{\text{(CH}3\text{O)}2\text{SO}_2, \text{NaOH}} \text{Methyl 5-chloro-2-methoxybenzoate} \xrightarrow{\text{HCl}} \text{5-Chloro-2-methoxybenzoic acid}

Key Data:

ParameterValueSource
Methylation yield66%
Melting point185–200°C

Formation of N-Phenethyl-5-chloro-2-methoxybenzamide

The benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2), then condensed with phenethylamine:

5-Chloro-2-methoxybenzoic acidSOCl2Acyl chloridePhenethylamineN-Phenethyl-5-chloro-2-methoxybenzamide\text{5-Chloro-2-methoxybenzoic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{Phenethylamine}} \text{N-Phenethyl-5-chloro-2-methoxybenzamide}

Optimization Note: Anhydrous conditions during methylation improve yields by minimizing ester hydrolysis.

Chlorosulfonation and Hydrolysis

The amide intermediate undergoes chlorosulfonation with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) at −10°C, followed by controlled hydrolysis to yield the sulfonic acid:

N-Phenethyl-5-chloro-2-methoxybenzamideClSO3HSulfonyl chlorideH2Op-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic acid\text{N-Phenethyl-5-chloro-2-methoxybenzamide} \xrightarrow{\text{ClSO}3\text{H}} \text{Sulfonyl chloride} \xrightarrow{\text{H}2\text{O}} \text{p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic acid}

Reaction Conditions:

  • Chlorosulfonic acid volume: 675 mL per 400 g amide.

  • Hydrolysis: Immediate quenching on ice prevents over-sulfonation.

Alternative Methodologies

Esterification-Methylation-Aminolysis Sequence

A patent-pending approach avoids free acid handling by directly methylating methyl 5-chlorosalicylate before aminolysis:

Methyl 5-chlorosalicylate(CH3O)2SO2Methyl 5-chloro-2-methoxybenzoatePhenethylamineAmide intermediate\text{Methyl 5-chlorosalicylate} \xrightarrow{\text{(CH}3\text{O)}2\text{SO}_2} \text{Methyl 5-chloro-2-methoxybenzoate} \xrightarrow{\text{Phenethylamine}} \text{Amide intermediate}

Advantage: Higher reproducibility (70% yield in chlorosulfonation step).

One-Pot Sulfonation-Hydrolysis

Pilot-scale studies demonstrate that combining chlorosulfonation and hydrolysis in a single reactor reduces processing time. Using stoichiometric water at 25°C converts sulfonyl chloride to sulfonic acid within 2 hours.

Analytical Characterization

Physicochemical Properties

PropertyValueSource
Molecular formulaC16H16ClNO6S\text{C}_{16}\text{H}_{16}\text{ClNO}_6\text{S}
Melting point209–214°C
Solubility>45 mg/mL in DMSO

Spectroscopic Data

  • IR (KBr): Strong absorption at 1170 cm1^{-1} (S=O\text{S=O}) and 1650 cm1^{-1} (C=O\text{C=O}).

  • 1^1H NMR (DMSO-d6_6): δ 8.1 (s, 1H, SO3_3H), 7.8–7.6 (m, 4H, Ar-H), 3.9 (s, 3H, OCH3_3).

Industrial-Scale Considerations

Yield Optimization

  • Chlorosulfonation temperature: Maintaining −10°C prevents tar formation.

  • Phenethylamine purity: >98% reduces side products during amidation.

Applications and Derivatives

The sulfonic acid serves as a precursor to hypoglycemic agents like glyburide, where sulfonamide formation via ammonia treatment is critical. Recent studies also highlight its role as an NLRP3 inflammasome inhibitor , with in vivo efficacy in reducing myocardial infarction damage .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex molecular structure that includes a sulfonic acid group, which enhances its solubility in aqueous solutions, making it suitable for various biochemical applications. The molecular formula is C18H19ClN2O6SC_{18}H_{19}ClN_{2}O_{6}S, with a molecular weight of approximately 426.9 g/mol .

Impurity Profiling in Glyburide Production

One of the primary applications of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic acid is in the impurity profiling of Glyburide (also known as Glibenclamide), an antidiabetic medication. Regulatory agencies such as the FDA require thorough analysis and characterization of impurities in pharmaceutical products to ensure safety and efficacy. This compound acts as a reference standard for identifying and quantifying impurities during the manufacturing process of Glyburide .

Drug Formulation Development

In drug formulation, this compound is utilized to assess the stability and compatibility of various excipients and active pharmaceutical ingredients (APIs). Its properties allow researchers to evaluate how different formulations might interact over time, which is crucial for developing effective and safe medications .

Proteomics Research

The compound has also found applications in proteomics, particularly in studies involving protein interactions and modifications. Its sulfonic acid moiety can facilitate interactions with proteins, making it useful for probing biochemical pathways and understanding protein function at a molecular level. Researchers leverage this compound to investigate post-translational modifications and protein conformational changes .

Case Study 1: Glyburide Impurity Analysis

A study conducted on the impurity profiling of Glyburide highlighted the use of this compound as a standard reference material. The study demonstrated that utilizing this compound allowed for accurate identification and quantification of related impurities, ensuring compliance with regulatory standards .

Case Study 2: Stability Testing in Drug Formulations

Another research effort focused on stability testing for new formulations containing Glyburide. The inclusion of this compound helped researchers determine the degradation pathways of the drug under various conditions, providing insights into optimal storage conditions and shelf life .

Mechanism of Action

The mechanism of action of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences vs. Target Compound
Target: p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic acid (33924-53-7) C₁₆H₁₆ClNO₅S 369.82 Sulfonic acid, amide, chloro, methoxy Reference compound
4-[2-(5-Chloro-2-methoxybenzoylamino)ethyl]benzenesulfonamide C₁₆H₁₆ClN₃O₄S 381.84 Sulfonamide, amide, chloro, methoxy Sulfonamide (–SO₂NH₂) replaces sulfonic acid (–SO₃H), altering acidity and hydrogen-bonding capacity
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate (21165-77-5) C₁₈H₁₉ClN₂O₆S 426.87 Sulfonylcarbamate, amide, chloro, methoxy Sulfonylcarbamate (–SO₂NHC(O)OCH₃) replaces sulfonic acid; increased steric bulk and reduced polarity
2-(2-Amino-4-chlorophenoxy)-5-chlorobenzenesulfonic acid (42293-27-6) C₁₂H₉Cl₂NO₄S 334.18 Sulfonic acid, amine, chloro, ether Amino–chlorophenoxy substitution replaces ethylamide linker; enhanced lipophilicity
5-Chloro-2-formylbenzenesulfonic acid (88-33-5) C₇H₅ClO₄S 220.63 Sulfonic acid, formyl, chloro Smaller structure; formyl (–CHO) introduces aldehyde reactivity
5-Chloro-3-(chlorosulfonyl)-2-methoxybenzoic acid C₈H₆Cl₂O₅S 285.10 Chlorosulfonyl, carboxylic acid, chloro, methoxy Chlorosulfonyl (–SO₂Cl) and carboxylic acid (–COOH) groups enhance electrophilicity

Physicochemical and Reactivity Differences

  • Acidity and Solubility: The sulfonic acid group (–SO₃H) in the target compound confers high acidity (pKa ~1) and water solubility, making it suitable for ionic interactions in drug formulations . The carbamate derivative (21165-77-5) exhibits intermediate polarity, as the –SO₂NHC(O)OCH₃ group balances hydrophilicity and lipophilicity, influencing its role as a glyburide impurity .
  • Reactivity: The formyl group in 5-chloro-2-formylbenzenesulfonic acid (88-33-5) enables nucleophilic addition reactions, unlike the inert ethylamide linker in the target compound .

Biological Activity

p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic acid, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is structurally related to various pharmaceutical agents and has been studied for its antimicrobial, anticancer, and other therapeutic properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C19H21ClN2O6S
  • Molecular Weight : 440.9 g/mol
  • CAS Number : 14511-59-2

This compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial applications.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of sulfonamide derivatives. The compound in focus has shown promising results against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2.43 µg/mL
Bacillus subtilis2.42 µg/mL
Escherichia coli2.43 µg/mL

The MIC values indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

Research on the anticancer properties of similar compounds suggests that modifications in the molecular structure can enhance cytotoxic effects against various cancer cell lines. For instance, sulfonamide derivatives have been reported to inhibit cell proliferation in human cancer cell lines like HeLa and A549 .

In a study evaluating the cytotoxicity of related compounds using the Sulforhodamine B (SRB) assay, it was found that the presence of electron-withdrawing substituents significantly increased the compounds' anticancer activity.

Cell LineIC50 (µM)
HeLa15.0
A54920.5

The above table illustrates the effectiveness of structurally similar compounds against specific cancer cell lines, highlighting the potential for this compound to exhibit similar effects .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives is often influenced by their structural features. The presence of halogen atoms and methoxy groups has been associated with enhanced antimicrobial and anticancer activities. Studies suggest that:

  • Halogen Substituents : Increase lipophilicity and improve membrane permeability.
  • Methoxy Groups : Enhance electronic properties that favor biological interactions.

Case Studies

  • Antimicrobial Efficacy Study :
    A series of related benzimidazole compounds were synthesized and tested for antimicrobial activity. The results indicated that compounds with similar structural motifs to this compound exhibited strong antibacterial properties against E. coli and S. aureus .
  • Cytotoxicity Assessment :
    In vitro studies on sulfonamide derivatives demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .

Q & A

Q. What synthetic routes are most effective for preparing p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Intermediate Preparation : Start with 4-amino-5-chloro-2-methoxybenzoic acid derivatives (as in ) to form the benzamide core.

Sulfonation : Introduce the sulfonic acid group using thionyl chloride (SOCl₂) or sulfonating agents, as demonstrated in sulfonic acid syntheses ().

Purification : Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the product. Solid-phase extraction (SPE) or TLC () can monitor intermediate purity.

  • Key Considerations : Optimize reaction temperature and stoichiometry to minimize by-products. Use IR and NMR () to verify functional groups post-synthesis .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Compare with similar benzamide derivatives ().
  • IR Spectroscopy : Confirm sulfonic acid (–SO₃H, ~1350–1150 cm⁻¹) and amide (–CONH–, ~1650 cm⁻¹) bonds.
  • X-ray Crystallography : For absolute configuration, single-crystal analysis (as in ) provides definitive structural proof.
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) to confirm molecular ion peaks .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s binding affinity for dopamine D₂ and serotonin 5-HT₃ receptors?

  • Methodological Answer :
  • In Vitro Assays : Use radioligand displacement assays () with [³H]-spiperone (D₂) and [³H]-GR65630 (5-HT₃).
  • Cell Lines : Employ transfected HEK-293 or CHO cells expressing target receptors.
  • Data Analysis : Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism). Cross-validate with functional assays (e.g., cAMP inhibition for D₂).
  • Controls : Include known antagonists (e.g., haloperidol for D₂, ondansetron for 5-HT₃) to benchmark activity .

Q. What strategies resolve contradictions in spectral data, such as unexpected peaks in NMR or IR?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine NMR, IR, and HPLC-MS to distinguish impurities from structural isomers.
  • Dynamic NMR : Probe rotational barriers in amide bonds if splitting occurs (e.g., variable-temperature NMR).
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict vibrational frequencies (IR) and chemical shifts (NMR) for comparison ().
  • Synthetic Repetition : Re-run reactions under controlled conditions (e.g., inert atmosphere) to exclude oxidation by-products .

Q. How can computational methods predict the compound’s reactivity in aqueous or biological environments?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model solvation effects and stability in physiological pH (e.g., GROMACS).
  • Density Functional Theory (DFT) : Calculate hydrolysis rates of the sulfonic acid group or amide bond cleavage.
  • Docking Studies : Predict interactions with biological targets (e.g., AutoDock Vina) using crystal structures from PDB (e.g., 5-HT₃ receptor: 6DG8).
  • pKa Prediction : Tools like MarvinSketch estimate ionization states affecting solubility and bioavailability .

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH (ICH Q1A guidelines) and monitor degradation via HPLC ().
  • Forced Degradation : Use acidic/basic hydrolysis (0.1M HCl/NaOH), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions.
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf life.
  • Storage Recommendations : Based on , store at 2–8°C in airtight, light-resistant containers to prevent sulfonic acid decomposition .

Data Analysis & Theoretical Frameworks

Q. How should researchers integrate this compound into a broader theoretical framework for drug discovery?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., chloro vs. methoxy) with receptor binding data ().
  • Pharmacophore Modeling : Identify critical moieties (e.g., sulfonic acid for solubility, benzamide for target affinity).
  • Pathway Analysis : Link dual D₂/5-HT₃ antagonism () to antiemetic or antipsychotic mechanisms using KEGG/Reactome databases.
  • Hypothesis Testing : Design follow-up studies (e.g., in vivo efficacy in rodent models) to validate computational predictions .

Q. What statistical approaches are optimal for analyzing dose-response data in receptor binding studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism or R.
  • Error Propagation : Account for variability in triplicate measurements via bootstrap resampling.
  • Comparative Statistics : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across receptor subtypes.
  • Meta-Analysis : Pool data from multiple assays (e.g., radioligand vs. functional) to assess consistency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid
Reactant of Route 2
Reactant of Route 2
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid

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